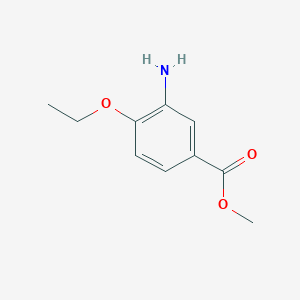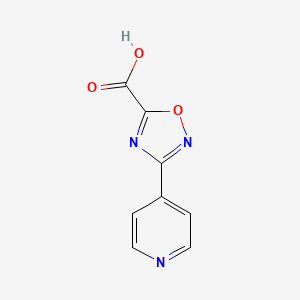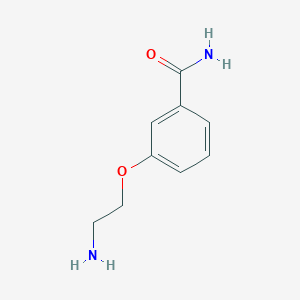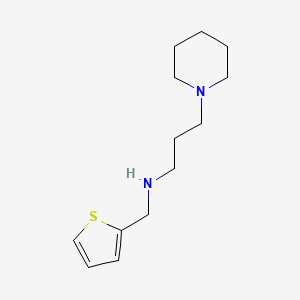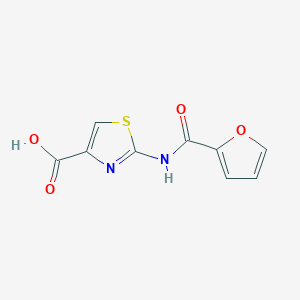
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid, also known as 2-FTCA, is an organic compound belonging to the class of thiazoles. It is a versatile compound with a wide range of applications in scientific research. It is mainly used as a building block for the synthesis of other compounds and for the production of various derivatives. 2-FTCA has been used in the synthesis of drugs, polymers, and other materials. It has also been used in the production of pharmaceuticals and in the synthesis of various biocatalysts. Additionally, 2-FTCA has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Glycation Research
This compound is relevant in the study of protein glycation, which is the non-enzymatic reaction of protein with saccharides and saccharide derivatives . This process is significant in understanding the biological and medical implications of protein modifications, particularly in the context of aging and diabetes-related complications.
Advanced Glycation End Product (AGE) Analysis
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid may be involved in the formation of AGEs, which are key in studying age-related fluorescence and pigment formation in long-lived proteins such as collagen and lens crystallins . Understanding the structure and formation of AGEs can provide insights into the aging process and the development of age-related diseases.
Biocatalysis
The structural similarity of this compound to furan derivatives suggests potential applications in biocatalysis. For example, furandicarboxylic acid (FDCA) is a product of interest in sustainable chemistry, and related compounds could be used as intermediates or catalysts in its production .
Proteomics
The compound’s involvement in protein modifications makes it a candidate for proteomic studies, where it could be used to identify and quantify glycated proteins and free adducts, providing a deeper understanding of cellular processes .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as pyrazole derivatives, have a broad spectrum of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets through non-enzymatic reactions, such as glycation . Glycation is a spontaneous reaction of a protein with saccharides and saccharide derivatives .
Biochemical Pathways
It’s known that similar compounds, such as furan derivatives, are involved in the degradation pathways of certain bacteria .
Pharmacokinetics
Similar compounds, such as 2-furoyl-coa, are known to be involved in metabolic processes .
Result of Action
It’s known that similar compounds, such as n-(2-furoyl) glycine, are associated with an increased risk of diabetic retinopathy .
Action Environment
It’s known that similar compounds, such as 2-furoic acid, are widely used in food products as a preservative and a flavoring agent, where it imparts a sweet, earthy flavor .
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGIWWONZLHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



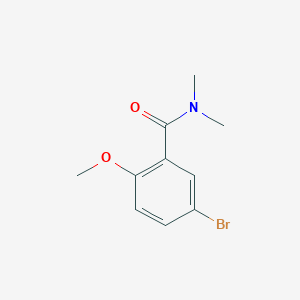
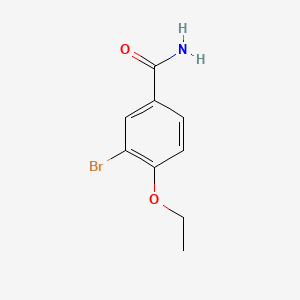
![8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B1385933.png)

![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)
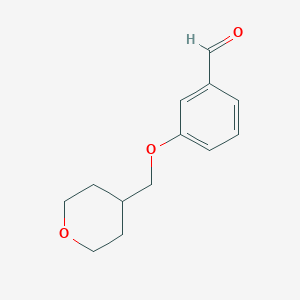
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
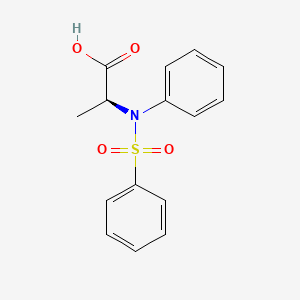
amine](/img/structure/B1385944.png)
